molecular formula C20H20N4O2 B2475136 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396810-11-9

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2475136
CAS No.: 1396810-11-9
M. Wt: 348.406
InChI Key: GUMSEFLXARCTQN-UHFFFAOYSA-N
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Description

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a cyano group, a benzamide moiety, and a piperidine ring substituted with an isonicotinoyl group. Its unique structure makes it a promising candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include stirring without solvent at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as iterative optimization driven by increasing lipophilic efficiency and structure-guided conformational restriction are employed to achieve optimal ground state energetics and maximize receptor residence time .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as the retinoic acid receptor-related orphan receptor C2 (RORC2). As an inverse agonist, it binds to RORC2 and inhibits the production of interleukin-17 (IL-17), a key pro-inflammatory cytokine . This inhibition reduces inflammation and has potential therapeutic benefits in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit RORC2 and reduce IL-17 production sets it apart from other similar compounds .

Properties

IUPAC Name

3-cyano-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c21-13-16-2-1-3-18(12-16)19(25)23-14-15-6-10-24(11-7-15)20(26)17-4-8-22-9-5-17/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSEFLXARCTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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